molecular formula C14H24N2O10 B1669921 2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid CAS No. 80480-43-9

2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid

Cat. No.: B1669921
CAS No.: 80480-43-9
M. Wt: 378.33 g/mol
InChI Key: DEFVIWRASFVYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylene glycol bis(2-aminoethyl)tetraacetic acid is a diether that is ethylene glycol in which the hydrogens of the hydroxy groups have been replaced by 2-[bis(carboxymethyl)amino]ethyl group respectively. It has a role as a chelator. It is a tetracarboxylic acid, a tertiary amino compound and a diether.
A chelating agent relatively more specific for calcium and less toxic than EDETIC ACID.

Properties

CAS No.

80480-43-9

Molecular Formula

C14H24N2O10

Molecular Weight

378.33 g/mol

IUPAC Name

2-[[6-[bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C14H22N2O10/c17-10(18)5-15(6-11(19)20)14(1-2-25-3-4-26-9-14)16(7-12(21)22)8-13(23)24/h1-9H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

DEFVIWRASFVYLL-UHFFFAOYSA-N

SMILES

C1COCCOCC1(N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1COCCOCC1(N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Appearance

Solid powder

67-42-5

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

31571-71-8 (hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid, Egtazic
EGATA
EGTA
EGTA, Tetrasodium
Egtazic Acid
Egtazic Acid Disodium Salt
Egtazic Acid Potassium Salt
Egtazic Acid Sodium Salt
Ethylene Glycol Bis(2-aminoethyl ether)tetraacetic Acid
Ethylene Glycol Tetraacetic Acid
Ethylenebis(oxyethylenenitrile)tetraacetic Acid
GEDTA
Glycoletherdiamine-N,N,N',N'-tetraacetic Acid
Magnesium EGTA
Magnesium-EGTA
Tetrasodium EGTA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid
Reactant of Route 2
2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid
Reactant of Route 3
2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid
Reactant of Route 4
2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid
Reactant of Route 5
2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid
Reactant of Route 6
2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid

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